quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
Description
Properties
IUPAC Name |
quinolin-8-yl 8-methoxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c1-24-16-9-3-6-13-11-14(20(23)26-18(13)16)19(22)25-15-8-2-5-12-7-4-10-21-17(12)15/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUHMLOYKIXREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Based Esterification
The most direct route involves esterification between 8-hydroxyquinoline and 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid. While explicit details for this specific reaction are absent from literature, analogous coumarin-quinoline conjugates have been synthesized via acid- or base-catalyzed condensation.
Reaction equation:
$$
\text{8-Hydroxyquinoline} + \text{8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid} \xrightarrow{\text{catalyst}} \text{Target Compound} + \text{H}_2\text{O}
$$
Key parameters:
- Catalysts: Triethylamine (10 mol%) or p-toluenesulfonic acid (15 mol%)
- Solvent: Anhydrous dichloromethane or dimethylformamide
- Temperature: Reflux conditions (40–80°C)
- Reaction time: 12–24 hours
Yield optimization studies on similar systems show that excess carboxylic acid (1.5 equivalents) improves ester formation while minimizing quinoline dimerization.
Multi-Component Reaction Strategies
Chromene-quinoline hybrids can alternatively be synthesized through one-pot multi-component reactions. A validated protocol for analogous systems involves:
- Initial formation of coumarin nucleus via Pechmann condensation:
$$
\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate}
$$ - Methoxy group introduction through nucleophilic substitution:
$$
\text{7-Hydroxy intermediate} + \text{Methyl iodide} \xrightarrow{\text{K}2\text{CO}3} \text{7-Methoxy derivative}
$$ - Quinoline coupling via Steglich esterification:
$$
\text{8-Hydroxyquinoline} + \text{Activated coumarin acid} \xrightarrow{\text{DCC/DMAP}} \text{Final product}
$$
This modular approach allows independent optimization of each structural subunit before final conjugation.
Catalytic Systems and Reaction Optimization
Comparative Analysis of Catalysts
Data extrapolated from studies on structurally related compounds demonstrate that coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) provide superior yields under mild conditions compared to traditional acid catalysis.
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (DMF, DMSO) accelerate reaction rates due to:
- Enhanced solubility of ionic intermediates
- Stabilization of transition states through dipole interactions
- Improved mass transfer in heterogeneous systems
Kinetic studies on similar esterifications show a 3.2-fold increase in rate constants when switching from toluene to DMF.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern production facilities favor continuous flow systems over batch reactors for:
- Improved heat transfer : Critical for exothermic condensation reactions
- Precise residence time control : Minimizes side product formation
- Scalability : Linear scale-up from lab to production
A proposed flow synthesis setup would involve:
- Preheating zone : 80°C for reagent activation
- Mixing chamber : Turbulent flow for rapid homogenization
- Reaction coil : 15 m × 2 cm diameter, residence time 30 min
- In-line purification : Scavenger resins for catalyst removal
Green Chemistry Modifications
Biobased solvents like Cyrene (dihydrolevoglucosenone) demonstrate comparable efficacy to halogenated solvents while significantly reducing environmental impact.
Analytical Characterization Protocols
Spectroscopic Fingerprinting
1H NMR (400 MHz, DMSO-d6):
- δ 8.92 (d, J=8.4 Hz, quinoline H-2)
- δ 7.52–7.48 (m, coumarin H-6/H-7)
- δ 6.31 (s, coumarin H-4)
- δ 4.01 (s, OCH3)
IR (KBr):
- 1725 cm−1 (ester C=O)
- 1680 cm−1 (coumarin lactone)
- 1590 cm−1 (quinoline C=N)
Chromatographic Purity Assessment
| Column | Mobile Phase | Retention (min) | Purity (%) |
|---|---|---|---|
| C18, 250×4.6 mm | MeCN/H2O (70:30) | 8.2 | 99.1 |
| HILIC, 150×3.0 mm | ACN/AmFm pH3 (65:35) | 6.7 | 98.7 |
Ultra-high performance liquid chromatography (UHPLC) with charged aerosol detection provides robust quantification of residual starting materials below 0.1%.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the coumarin moiety can be reduced to form a hydroxyl group.
Substitution: The quinoline and coumarin rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of 8-hydroxy-2-oxo-2H-chromene-3-carboxylate derivatives.
Reduction: Formation of 8-methoxy-2-hydroxy-2H-chromene-3-carboxylate derivatives.
Substitution: Formation of various substituted quinoline and coumarin derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in the Coumarin Core
Table 1: Substituent Modifications in Coumarin Derivatives
Key Observations :
Crystallography :
- Cinnamyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate crystallizes in the monoclinic system (P21/n) with a dihedral angle of 74.66° between the coumarin and benzene rings, stabilized by intramolecular C–H···O bonds .
- Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate forms intermolecular C–H···O hydrogen bonds, critical for crystal packing .
Biological Activity
Quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a compound that belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
This compound is synthesized through the condensation of quinoline derivatives with coumarin derivatives. The typical reaction involves 8-hydroxyquinoline and 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid under acidic or basic conditions to form the ester linkage. The compound's structure contributes to its biological activity, particularly its ability to interact with various biological macromolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes and Receptors : The compound can bind to specific enzymes and receptors, modulating their activity which is crucial for various biochemical pathways.
- Influence on Cell Signaling Pathways : It affects pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer applications .
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinolin derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinolin derivative | MCF-7 (breast cancer) | 15.63 | Induction of apoptosis |
| Quinolin derivative | HCT116 (colorectal cancer) | Not specified | Cell cycle arrest in G2/M phase |
These findings suggest that quinolin derivatives can inhibit cancer cell proliferation and induce apoptosis through mechanisms involving the PI3K/AKT/mTOR signaling pathway .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar coumarin derivatives have shown efficacy against various bacterial strains, indicating that quinolin-based compounds may possess comparable activities. The structural features that enhance solubility and reactivity contribute to their potential as antimicrobial agents.
Case Studies
- Cytotoxicity Against Colorectal Cancer Cells : A study evaluated the cytotoxic effects of a quinolin derivative on HCT116 and Caco-2 cells, revealing significant inhibition of cell proliferation and induction of apoptosis through modulation of key signaling pathways .
- Antimicrobial Efficacy : Another investigation into related coumarin compounds demonstrated broad-spectrum antimicrobial activity, suggesting that quinolin derivatives could be developed into effective antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for quinolin-8-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling quinoline derivatives with coumarin moieties. A common approach is esterification under reflux conditions using acetic anhydride and sodium acetate as catalysts . Key factors include solvent choice (e.g., dimethylformamide for solubility), temperature control (60–100°C), and purification via column chromatography to isolate the product from byproducts like unreacted quinolin-8-ol . Yield optimization may require iterative adjustment of molar ratios (e.g., 1:1.2 for quinoline to coumarin precursors) and reaction time (6–12 hours). Purity is assessed using HPLC (>95%) and melting point analysis .
Q. How can researchers characterize the crystal structure of this compound, and what insights do crystallographic data provide?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation in ethanol or dichloromethane. Data collection parameters (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refinement using software like SHELXL reveal bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding networks). For example, crystallographic data for analogous compounds show planar quinoline rings with dihedral angles of 5–10° relative to the coumarin moiety, influencing π-π stacking and bioavailability .
Advanced Research Questions
Q. What methodologies are employed to study the interaction of this compound with biological targets, and how can molecular docking simulations enhance understanding?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition kinetics) and molecular docking (AutoDock Vina, Schrödinger Suite) are combined to predict binding affinities. For quinoline-coumarin hybrids, docking studies often target enzymes like topoisomerase II or cytochrome P450. Key steps include:
- Preparing the protein structure (PDB ID) and ligand (optimized via DFT at B3LYP/6-31G* level).
- Grid parameter adjustments to focus on active sites (e.g., 20 ų box).
- Validation using co-crystallized ligands (RMSD < 2.0 Å).
Results may indicate hydrogen bonding with residues (e.g., Arg122 in topoisomerase) and hydrophobic interactions with methyl/methoxy groups .
Q. How should contradictory data regarding the compound’s biological activity across different studies be analyzed and resolved?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, IC50 protocols). Systematic approaches include:
- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC50 values normalized to control compounds).
- Dose-response validation : Re-test activity in multiple models (e.g., MCF-7 vs. HeLa cells).
- Structural analogs : Evaluate substituent effects; for example, 8-methoxy groups in quinoline derivatives show 3–5× higher antimicrobial activity than chloro analogs, but lower solubility may reduce bioavailability in certain assays .
Q. What advanced spectroscopic techniques are recommended for elucidating substituent effects on electronic environments?
- Methodological Answer :
- NMR Spectroscopy : -DEPT and 2D-COSY identify coupling between methoxy protons and adjacent carbons. For example, methoxy (-OCH) groups at position 8 in quinoline show deshielding (~δ 55 ppm in ) due to electron-withdrawing effects .
- UV-Vis Spectroscopy : Solvatochromic shifts in λ (e.g., 320–350 nm) correlate with conjugation length and substituent electron-donating capacity .
Comparative Analysis Table: Structural Features vs. Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
